![molecular formula C18H14N6O2 B2874957 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892476-61-8](/img/structure/B2874957.png)
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of the triazolopyrimidine class of compounds. Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry for drug development .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with phenyl groups attached at the 3-position of the triazole ring and as a substituent of the acetamide group .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including halogen-metal exchange reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar acetamide group and the nonpolar phenyl groups .科学的研究の応用
Synthesis and Biological Activity
Preparation as Potential Antiasthma Agents : Compounds within the triazolopyrimidine class have been prepared and evaluated for their activity as mediator release inhibitors, using the human basophil histamine release assay. These compounds have shown promise for further pharmacological and toxicological study as potential antiasthma agents (Medwid et al., 1990).
Development as Molecular Probes : Derivatives such as SCH 442416, based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been developed for high affinity and selectivity as antagonists for human A2A adenosine receptors. These compounds have been utilized as pharmacological probes for studying the receptor, highlighting their importance in receptor-based drug discovery (Kumar et al., 2011).
Antimicrobial and Anticancer Potential : Novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown promising results, suggesting their potential as antimicrobial agents (Abu‐Hashem & Gouda, 2017). Additionally, new 3-heteroarylindoles, incorporating triazolopyrimidines, have been synthesized for potential anticancer activity, with some compounds showing moderate to high activity against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).
Mechanism of Action and Chemical Synthesis
Unique Mechanisms of Tubulin Inhibition : Research into triazolopyrimidines as anticancer agents has identified a unique mechanism of action where these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a new avenue for cancer therapy research (Zhang et al., 2007).
Radioligand Imaging : The synthesis of selective ligands like DPA-714, a phenylpyrazolo[1,5-a]pyrimidineacetamide, for the translocator protein (18 kDa) allows for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET), demonstrating the compound's potential in diagnostic imaging (Dollé et al., 2008).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines, which have been studied as precursors of various types of nitrogen-containing heterocycles . .
Mode of Action
Some [1,2,3]triazolo[4,5-d]pyrimidines can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows them to be used as precursors of diazo compounds and corresponding metal carbenoids . The interaction of this compound with its potential targets could involve similar transformations.
Biochemical Pathways
The transformation of [1,2,3]triazolo[4,5-d]pyrimidines into diazo compounds and metal carbenes suggests that they could potentially affect a variety of biochemical pathways .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the temperature and solvent used can affect the regioselective alkylation of similar compounds . .
将来の方向性
特性
IUPAC Name |
2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXGIRJHONWVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)
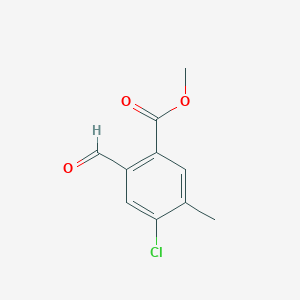
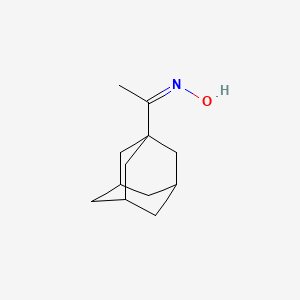
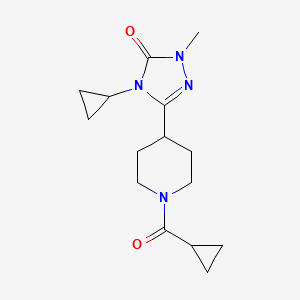
![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)
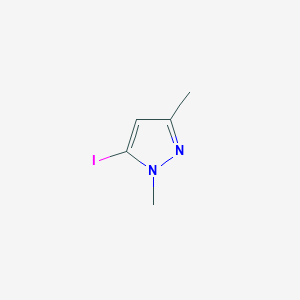
![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)

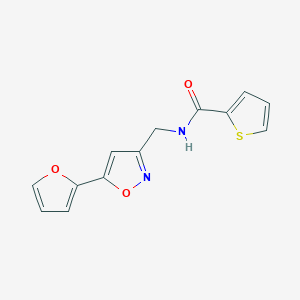
![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)